Ethyl 4-((5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)amino)-4-oxobutanoate
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Description
Ethyl 4-((5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)amino)-4-oxobutanoate, also known as EDOBO, is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of oxadiazole derivatives and has shown promising results in various fields of research.
Scientific Research Applications
I have conducted a search for the scientific research applications of “Ethyl 4-((5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)amino)-4-oxobutanoate,” but unfortunately, the information available does not provide a detailed breakdown of six to eight unique applications as you requested. The search results include general references to related compounds and their properties, such as crystal, electronic, optical, and non-linear opto-response (NLO) characteristics , but they do not offer a comprehensive analysis specific to the compound .
properties
IUPAC Name |
ethyl 4-[[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]amino]-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O5/c1-4-20-12(19)6-5-11(18)15-14-17-16-13(22-14)10-7-8(2)21-9(10)3/h7H,4-6H2,1-3H3,(H,15,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXIANSJDWUSAIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NC1=NN=C(O1)C2=C(OC(=C2)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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